

Application Notes: **p-((p-(Phenylazo)phenyl)azo)phenol** as a Novel Antifungal Agent

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Compound of Interest		
Compound Name:	p-((p- (Phenylazo)phenyl)azo)phenol	
Cat. No.:	B1346030	Get Quote

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents. Azo compounds, characterized by the presence of one or more azo bridges (–N=N–), have demonstrated a wide range of biological activities. Among these, **p-((p-(Phenylazo)phenyl)azo)phenol**, also known as Disperse Yellow 23, and its derivatives have emerged as promising candidates for antifungal drug development.[1] This document provides an overview of the potential antifungal applications of this compound and detailed protocols for its evaluation.

Chemical Information



Property	Value	
IUPAC Name	4-((4-(phenylazo)phenyl)azo)phenol	
Synonyms	Disperse Yellow 23, C.I. 26070	
CAS Number	6250-23-3	
Molecular Formula	C18H14N4O	
Molecular Weight	302.33 g/mol	
Appearance	Red-light yellow to brown-yellow powder	

Synthesis

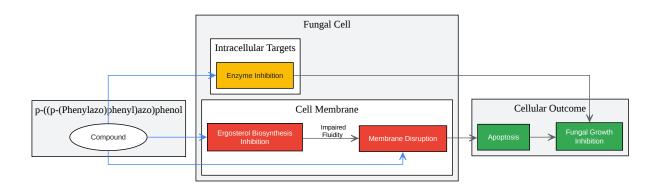
The synthesis of **p-((p-(Phenylazo)phenyl)azo)phenol** is typically achieved through a diazotization-coupling reaction. The process involves the diazotization of 4-(phenylazo)benzenamine, which is then coupled with phenol to yield the final product.

Proposed Antifungal Mechanism of Action

While the precise mechanism of antifungal action for **p-((p-(Phenylazo)phenyl)azo)phenol** is still under investigation, preliminary studies on related azo-phenol compounds suggest a multifaceted mode of action. It is hypothesized that the compound may interfere with fungal cell membrane integrity. The presence of the phenolic hydroxyl group is considered crucial for this activity, potentially disrupting the phospholipid bilayer and leading to increased membrane permeability. Furthermore, interference with key fungal enzymes, such as those involved in ergosterol biosynthesis, is another plausible mechanism. Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to impaired membrane function and ultimately, cell death.

Signaling Pathway Diagram





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Caption: Proposed mechanism of antifungal action.

Quantitative Antifungal Activity (Exemplary Data)

The following table summarizes hypothetical antifungal activity data for **p-((p-(Phenylazo)phenyl)azo)phenol** against common fungal pathogens. These values are for illustrative purposes to guide researchers in their experimental design.

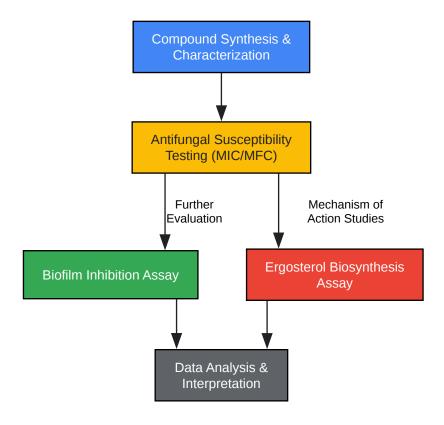


Fungal Species	MIC (μg/mL)	MFC (μg/mL)	Biofilm Inhibition (IC50, μg/mL)	Ergosterol Inhibition (%) at MIC
Candida albicans	16	32	8	75
Candida glabrata	32	64	16	68
Aspergillus fumigatus	8	16	4	82
Cryptococcus neoformans	16	32	16	71
Fluconazole (Control)	4	16	8	90
Amphotericin B (Control)	1	2	2	N/A

Abbreviations: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), IC₅₀ (Half-maximal Inhibitory Concentration).

Experimental Protocols Experimental Workflow Diagram





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Caption: Workflow for antifungal evaluation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- 1. Materials:
- p-((p-(Phenylazo)phenyl)azo)phenol
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
- 96-well microtiter plates



- Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
- Spectrophotometer or microplate reader
- Sabouraud Dextrose Agar (SDA) plates
- 2. Preparation of Fungal Inoculum:
- Culture the fungal strains on SDA plates at 35°C for 24-48 hours.
- Prepare a fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
- 3. Preparation of Compound Dilutions:
- Prepare a stock solution of p-((p-(Phenylazo)phenyl)azo)phenol in DMSO.
- Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 64 μg/mL).
- 4. MIC Determination:
- Add 100 μL of the fungal inoculum to each well containing 100 μL of the serially diluted compound.
- Include a positive control (inoculum without compound) and a negative control (medium only).
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.
- 5. MFC Determination:



- Following MIC determination, take a 10 μ L aliquot from each well that shows no visible growth.
- Spot-inoculate the aliquots onto SDA plates.
- Incubate the plates at 35°C for 24-48 hours.
- The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Protocol 2: Fungal Biofilm Inhibition Assay

This protocol is based on the crystal violet staining method.

- 1. Materials:
- Materials from Protocol 1
- Flat-bottom 96-well polystyrene plates
- Crystal violet solution (0.1% w/v)
- Ethanol (95%) or Glacial Acetic Acid (33%)
- 2. Procedure:
- Prepare serial dilutions of p-((p-(Phenylazo)phenyl)azo)phenol in RPMI-1640 medium in a 96-well plate.
- Add 100 μL of a standardized fungal suspension (1 x 10⁶ CFU/mL) to each well.
- Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
- After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
- · Air dry the plate.



- Add 150 μ L of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
- Wash the wells with PBS to remove excess stain and air dry.
- Solubilize the stained biofilm by adding 200 μ L of 95% ethanol or 33% glacial acetic acid to each well.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 3: Ergosterol Biosynthesis Assay

This spectrophotometric method quantifies the total ergosterol content in fungal cells.

- 1. Materials:
- Fungal culture treated with and without p-((p-(Phenylazo)phenyl)azo)phenol
- 25% alcoholic potassium hydroxide solution
- n-heptane
- Sterile distilled water
- UV-Vis Spectrophotometer
- 2. Procedure:
- Grow the fungal culture in the presence of sub-inhibitory concentrations of the test compound for 16-24 hours.
- Harvest the fungal cells by centrifugation and wash with sterile water.
- Resuspend the cell pellet in 25% alcoholic KOH.
- Incubate at 85°C for 1 hour for saponification.



- Allow the mixture to cool to room temperature.
- Extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane (1:3 v/v) and vortexing vigorously.
- Transfer the n-heptane layer to a new tube.
- Scan the absorbance of the heptane layer from 230 to 300 nm.
- Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol
 at 281.5 nm and the shoulder at 290 nm. The absence of these peaks and the presence of a
 peak at 230 nm indicates the accumulation of lanosterol, suggesting inhibition of the
 ergosterol biosynthesis pathway.

Disclaimer

The quantitative data presented in these application notes are for illustrative purposes only and are not based on actual experimental results for **p-((p-(Phenylazo)phenyl)azo)phenol**. Researchers should conduct their own experiments to determine the actual antifungal activity of this compound. The provided protocols are intended as a guide and may require optimization for specific fungal strains and laboratory conditions.

References

- 1. alfa-industry.com [alfa-industry.com]
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